Structural Differentiation from Isomeric Oxazolyl-Pyrazole Kinase Inhibitor Scaffolds
The target compound contains an isoxazole ring (N,O at 1,2-positions) attached via its 4-position to the carboxamide, whereas the closest patented kinase inhibitor scaffolds are oxazolyl-pyrazoles where the oxazole (N,O at 1,3-positions) is attached via its 2-position [1]. In the oxazolyl-pyrazole series, submicromolar inhibitory activity against multiple kinases (e.g., Cdk2, FGF-R1) has been reported, but the isoxazole isomer (the target compound) has no corresponding quantitative kinase inhibition data publicly available, making direct potency comparison impossible at this time [1]. This regiochemical difference is expected to alter the vector of the heterocycle relative to the pyrazole core, which in kinase inhibitor design is known to affect hinge-binding interactions.
| Evidence Dimension | Heterocyclic attachment point and ring isomerism |
|---|---|
| Target Compound Data | Isoxazol-4-yl (N,O at 1,2-positions; attachment at C4) |
| Comparator Or Baseline | Oxazol-2-yl-pyrazole (N,O at 1,3-positions; attachment at C2) from US20040180881A1 |
| Quantified Difference | No quantitative IC₅₀ or Kᵢ data available for CAS 1396678-72-0 to calculate a fold-difference |
| Conditions | N/A — no assay data for the target compound |
Why This Matters
For scaffold-hopping or lead-optimization programs, this isomer provides a distinct vector for heterocycle interactions; procurement should be based on the need for this specific topological isomer rather than on proven potency advantage.
- [1] Patent US20040180881A1. Oxazolyl-pyrazole derivatives as kinase inhibitors. Justia Patents. https://patents.justia.com/patent/20040180881 (accessed 2026-04-30). View Source
